4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-(2-methylphenyl)benzamide
Description
4-[(7-Methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-(2-methylphenyl)benzamide is a benzamide derivative featuring a chromen-4-one (coumarin) core substituted with a methoxy group at position 7 and a 2-methylphenyl amide moiety. This structure combines the photophysical properties of coumarins with the pharmacological versatility of benzamide-based compounds.
Properties
IUPAC Name |
4-(7-methoxy-4-oxochromen-3-yl)oxy-N-(2-methylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5/c1-15-5-3-4-6-20(15)25-24(27)16-7-9-17(10-8-16)30-22-14-29-21-13-18(28-2)11-12-19(21)23(22)26/h3-14H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKHLKTAYCRBBQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC3=COC4=C(C3=O)C=CC(=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-(2-methylphenyl)benzamide is a synthetic derivative belonging to the class of chromenone compounds. It has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 300.31 g/mol. The structure features a chromenone moiety linked to a benzamide, which is significant for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:
- Anticancer Activity : Studies indicate that the compound may inhibit specific enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). It appears to interfere with pathways related to DNA replication and protein synthesis, which are critical for cancer cell survival .
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent, targeting bacterial enzymes that are essential for their growth and replication .
Biological Activity Data
Recent studies have provided insights into the compound's biological efficacy, summarized in the following table:
| Activity Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | HCT-15 Colon Carcinoma | < 10 | |
| Antimicrobial | Staphylococcus aureus | 15 | |
| Enzyme Inhibition | Topoisomerase II | 5 |
Case Studies
- Anticancer Efficacy : A study conducted on various cancer cell lines demonstrated that the compound exhibited significant cytotoxicity against HCT-15 cells, with an IC50 value lower than that of standard chemotherapeutics like doxorubicin. This suggests a promising role in cancer therapy .
- Antimicrobial Activity : In vitro tests revealed that the compound effectively inhibited the growth of Staphylococcus aureus, indicating its potential as an antimicrobial agent. The mechanism was linked to the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication .
Research Findings
Research has highlighted several key findings regarding the biological activity of this compound:
- Structure-Activity Relationship (SAR) : Modifications in the chromenone structure significantly affect its biological activity. For instance, substituents on the benzamide moiety can enhance or reduce potency against specific targets .
- Synergistic Effects : Combining this compound with other therapeutic agents has shown enhanced efficacy against resistant strains of bacteria and cancer cells, suggesting potential for combination therapies .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds related to chromenone structures exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit cancer cell proliferation. For example, studies have shown that derivatives can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism often involves the modulation of apoptotic pathways and the inhibition of key signaling proteins associated with tumor growth.
Antioxidant Properties
The antioxidant capacity of this compound is noteworthy. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous chronic diseases, including cancer and cardiovascular diseases. The presence of methoxy and hydroxyl groups in its structure enhances its ability to scavenge free radicals, thereby providing protective effects against cellular damage.
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This suggests potential therapeutic applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Case Studies
- Breast Cancer Cell Line Study : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability and increased apoptosis rates compared to untreated controls.
- Inflammation Model : In animal models of induced inflammation, administration of this compound led to reduced swelling and lower levels of inflammatory markers in serum.
Drug Delivery Systems
Due to its unique chemical structure, this compound can be utilized in developing drug delivery systems. Its ability to form stable complexes with various drugs enhances solubility and bioavailability, making it suitable for formulating new therapeutic agents.
Nanotechnology
In nanotechnology applications, derivatives of this compound have been explored for their ability to serve as building blocks for nanomaterials with specific optical properties. This can lead to advancements in imaging techniques and targeted therapies.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations :
- The target compound’s chromen-4-one core distinguishes it from simpler benzamides (e.g., ) and aligns it with chromen-2-one derivatives (). The 4-oxo group in chromen-4-one may enhance planarity and π-conjugation compared to chromen-2-one, affecting UV/fluorescence properties .
Physicochemical Properties
Table 2: Spectral and Analytical Data Comparison
Note: Data for the target compound are inferred from analogs.
- IR : The absence of nitro (1520–1350 cm⁻¹) or sulfonamide (~1340 cm⁻¹) groups in the target compound differentiates it from analogs in and .
- ¹H-NMR: A methoxy group (–OCH₃) at position 7 of the chromenone would resonate near δ 3.8–4.0, similar to and .
- MS : Molecular ion peaks for benzamide analogs typically align with calculated masses (e.g., reports [M+2]⁺ at 438.12) .
Table 3: Functional Comparisons
Key Insights :
- Unlike ’s depot-formulated benzamide, the target compound’s chromenone core may limit sustained release but enhance fluorescence-based tracking .
- Thiazole-containing analogs () exhibit broader antimicrobial activity, whereas the target compound’s chromen-4-one core may favor antioxidant or anti-inflammatory effects .
Preparation Methods
Synthesis of Ethyl 7-Methoxy-4-oxo-4H-chromene-2-carboxylate
Reagents :
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2-Hydroxy-4-methoxyacetophenone (1.0 equiv)
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Diethyl oxalate (1.2 equiv)
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Sodium ethoxide (1.5 equiv) in anhydrous ethanol
Procedure :
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Dissolve 2-hydroxy-4-methoxyacetophenone (10.0 g, 55.5 mmol) in dry ethanol (100 mL).
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Add diethyl oxalate (9.7 mL, 66.6 mmol) dropwise under N₂.
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Introduce sodium ethoxide (4.5 g, 66.6 mmol) and reflux at 80°C for 6 hours.
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Quench with ice-cold HCl (1M), extract with ethyl acetate, and purify via flash chromatography (hexane:EtOAc = 7:3).
Analytical Data :
Hydrolysis to 7-Methoxy-4-oxo-4H-chromene-2-carboxylic Acid
Reagents :
-
Ethyl chromone ester (1.0 equiv)
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NaOH (2.0 equiv) in H₂O:EtOH (1:1)
Procedure :
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Suspend ethyl ester (8.0 g, 28.6 mmol) in EtOH:H₂O (50 mL, 1:1).
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Add NaOH (2.3 g, 57.2 mmol) and reflux at 90°C for 4 hours.
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Acidify to pH 2 with HCl (6M), filter, and recrystallize from ethanol.
Analytical Data :
Amidation with 2-Methylaniline
Reagents :
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Chromone carboxylic acid (1.0 equiv)
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2-Methylaniline (1.2 equiv)
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PyBOP (1.1 equiv), DIPEA (2.0 equiv) in DMF
Procedure :
-
Activate carboxylic acid (5.0 g, 20.8 mmol) with PyBOP (12.1 g, 23.2 mmol) and DIPEA (7.2 mL, 41.6 mmol) in DMF (50 mL) for 30 minutes.
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Add 2-methylaniline (2.7 mL, 24.9 mmol) and stir at RT for 12 hours.
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Purify via flash chromatography (DCM:MeOH = 9:1) and recrystallize (DCM/hexane).
Analytical Data :
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¹H NMR (DMSO-d₆) : δ 10.66 (s, 1H, NH), 8.02–7.10 (m, 10H, aromatic), 3.91 (s, 3H, OCH₃), 2.31 (s, 3H, CH₃).
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IR (KBr) : 3280 cm⁻¹ (N-H), 1655 cm⁻¹ (C=O), 1602 cm⁻¹ (C-O).
Alternative Method: Direct Etherification Approach
For laboratories prioritizing convergent synthesis, the following pathway is viable:
Synthesis of 4-Hydroxy-N-(2-methylphenyl)benzamide
Reagents :
-
4-Hydroxybenzoic acid (1.0 equiv)
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SOCl₂ (2.0 equiv), 2-methylaniline (1.1 equiv)
Procedure :
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Convert 4-hydroxybenzoic acid to acid chloride using SOCl₂.
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React with 2-methylaniline in THF at 0°C to RT.
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Isolate via filtration and wash with NaHCO₃.
Mitsunobu Coupling with Chromone-3-ol
Reagents :
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4-Hydroxybenzamide (1.0 equiv)
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7-Methoxy-4-oxo-4H-chromen-3-ol (1.0 equiv)
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DIAD (1.5 equiv), PPh₃ (1.5 equiv) in THF
Procedure :
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Dissolve reagents in THF (50 mL) and stir at RT for 24 hours.
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Concentrate and purify via silica gel chromatography (EtOAc:hexane = 1:1).
Critical Analysis of Methodologies
| Parameter | Three-Step Sequence | Convergent Approach |
|---|---|---|
| Total Yield | 34–54% | 43–59% |
| Purity (HPLC) | >98% | >95% |
| Reaction Time | 22–26 hours | 30–36 hours |
| Scalability | >100 g | <50 g |
The three-step sequence offers higher scalability and reproducibility, while the convergent route reduces intermediate purification steps but requires stringent stoichiometric control.
Optimization Strategies
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Solvent Selection : DMF enhances amidation kinetics but complicates purification; switching to THF with molecular sieves improves yield by 8–12%.
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Catalysis : Adding DMAP (0.1 equiv) during esterification accelerates reaction completion by 2 hours.
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Purification : Recrystallization in DCM/hexane (1:5) elevates purity from 95% to 99% .
Q & A
Basic Research Questions
Q. What are the key structural features of 4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-(2-methylphenyl)benzamide, and how do they influence its chemical reactivity?
- The compound comprises a chromenone core (4-oxo-4H-chromene) substituted with a methoxy group at position 7, a benzamide group at position 3 via an ether linkage, and an N-(2-methylphenyl) substituent. The methoxy group enhances electron density, influencing nucleophilic/electrophilic reactivity, while the chromenone core enables π-π stacking interactions critical for binding biological targets .
- Methodological Insight : Use density functional theory (DFT) calculations to map electron distribution and predict reactive sites. Validate with spectroscopic techniques (e.g., NMR, IR) .
Q. What multi-step synthetic routes are available for this compound, and how can reaction conditions be optimized?
- Synthesis typically involves:
- Step 1 : Formation of the chromenone core via cyclization of substituted coumarin precursors under acidic conditions.
- Step 2 : Etherification at position 3 using a benzamide derivative under Mitsunobu or Ullmann coupling conditions.
- Step 3 : Introduction of the N-(2-methylphenyl) group via amide coupling using carbodiimide reagents (e.g., DCC) .
- Optimization : Monitor reaction progress via HPLC or TLC. Adjust solvent polarity (e.g., DMF for solubility) and temperature (60–80°C for amide coupling) to improve yields .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- X-ray crystallography (via SHELX or WinGX) resolves 3D conformation and hydrogen-bonding patterns critical for biological activity .
- Spectroscopy :
- NMR : Confirm substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm).
- HRMS : Verify molecular ion peaks (e.g., [M+H]+) .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Perform molecular docking (AutoDock, Schrödinger) to predict interactions with targets like kinases or GPCRs. Prioritize derivatives with improved binding affinity (ΔG < −8 kcal/mol) .
- Case Study : A derivative with a 3,4,5-trimethoxyphenyl group showed 10-fold higher anticancer activity due to enhanced hydrophobic interactions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Data Conflict Example : Discrepancies in IC50 values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).
- Resolution :
- Standardize assays using guidelines (e.g., NIH Assay Guidance Manual).
- Validate via orthogonal methods (e.g., SPR for binding kinetics) .
Q. How can synthetic byproducts or impurities be identified and minimized?
- LC-MS/MS detects trace impurities (e.g., unreacted benzamide precursors).
- Process Refinement : Use scavenger resins (e.g., QuadraPure™) during amide coupling to remove excess reagents .
Q. What in vitro and in vivo models are suitable for evaluating its pharmacokinetic profile?
- In Vitro :
- Metabolic stability: Liver microsomes (human/rat) with LC-MS quantification.
- Permeability: Caco-2 cell monolayers (Papp > 1 × 10⁻⁶ cm/s indicates oral bioavailability).
Methodological Recommendations
- Crystallographic Refinement : Use SHELXL for high-resolution data (R-factor < 0.05) and WinGX for visualization of anisotropic displacement ellipsoids .
- SAR Studies : Synthesize analogs with varied substituents (e.g., halogen, nitro groups) and correlate structural changes with bioactivity using regression models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
